4-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as pyrazoles . Pyrazoles are heterocyclic compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms . They are used in a variety of applications, including as building blocks in organic synthesis and as active components in pharmaceuticals .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method is the reaction of hydrazines with 1,3-diketones . The specific synthesis pathway for your compound would depend on the exact structure and the functional groups present .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This technique can provide detailed information about the arrangement of atoms in a molecule and the lengths and angles of chemical bonds .Chemical Reactions Analysis
The chemical reactions that a compound can undergo depend on its structure and the functional groups it contains. Pyrazoles, for example, can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through a variety of experimental techniques .Scientific Research Applications
One study focused on the design, synthesis, and pharmacological evaluation of pyrazoline-based thiazolidin-4-one derivatives, highlighting their potential as anti-cancer and HIV agents. The compounds demonstrated excellent properties, and their physical characteristics, such as melting point, elementary analysis, and spectral data (IR and NMR), were thoroughly evaluated. Additionally, these synthesized products were tested for their antimicrobial activity, demonstrating significant antibacterial and antifungal activities (Patel et al., 2013).
Another study reported a combined experimental and theoretical analysis of a similar pyrazole-based molecule, focusing on its structural and spectroscopic evaluations. The research detailed the crystal packing stabilized by intermolecular hydrogen bonds and conducted a comprehensive spectroscopic investigation using FT-IR and FT-NMR. The small energy gap between the frontier molecular orbitals indicated the nonlinear optical activity of the molecule, suggesting potential applications in material science (Tamer et al., 2015).
Potential Applications in Corrosion Inhibition and Material Science
Pyrazoline derivatives have also been investigated for their role in corrosion inhibition, particularly in enhancing the resistance of materials like mild steel in harsh environments such as hydrochloric acid solutions. One study demonstrated the utility of pyrazoline derivatives in improving mild steel's resistance, achieving high inhibition efficiencies at room and higher temperatures. The research also delved into the adsorption behavior, corrosion inhibition mechanisms, and surface interactions of these compounds, providing valuable insights for industrial applications (Lgaz et al., 2020).
In another study, the effectiveness of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media was explored. The compounds showed high inhibition efficiency, and their adsorption on the mild steel surface followed the Langmuir adsorption isotherm. The research combined experimental and theoretical methods to elucidate the action mode of the inhibitors, further emphasizing the potential of pyrazoline derivatives in corrosion protection (Lgaz et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on compounds like the one you mentioned could involve exploring their potential applications in areas such as medicine or materials science. This could involve studying their biological activity, developing new methods for their synthesis, or investigating their physical and chemical properties .
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-3-5-15(6-4-14)18-13-19(16-7-9-17(27-2)10-8-16)23(22-18)20(24)11-12-21(25)26/h3-10,19H,11-13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKCPBZILBGYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.